2-(bromomethyl)-6-iodopyridine
Overview
Description
2-(Bromomethyl)-6-iodopyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-6-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-methyl-6-iodopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The iodine atom in the compound makes it suitable for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran, are typical for these reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products:
- Substitution reactions yield various substituted pyridines.
- Cross-coupling reactions produce biaryl or heteroaryl compounds.
- Oxidation reactions result in pyridine N-oxides .
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-6-iodopyridine is used as a building block in organic synthesis, enabling the construction of more complex molecules through substitution and coupling reactions .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-6-iodopyridine in chemical reactions involves the activation of the halogen atoms. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new bonds. The iodine atom facilitates cross-coupling reactions by forming a reactive intermediate with palladium catalysts .
Comparison with Similar Compounds
- 2-(Chloromethyl)-6-iodopyridine
- 2-(Bromomethyl)-4-iodopyridine
- 2-(Bromomethyl)-6-chloropyridine
Comparison: 2-(Bromomethyl)-6-iodopyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. Compared to its analogs, it offers a versatile platform for various synthetic transformations, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-6-iodopyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJQBOJFCSYMCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268159-92-7 | |
Record name | 2-(bromomethyl)-6-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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